
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and reactivity. This compound features a boron-containing dioxaborolane ring and a trifluoromethoxy group attached to a phenol ring, making it a valuable intermediate in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol typically involves the reaction of a phenol derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron-containing intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Palladium catalysts and bases like potassium carbonate in solvents such as THF or toluene.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Compounds with reduced trifluoromethoxy groups.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol exerts its effects is largely dependent on its ability to participate in various chemical reactions. The boron-containing dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The trifluoromethoxy group can influence the compound’s electronic properties, making it a versatile building block in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- 2-Methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol
Uniqueness
Compared to similar compounds, 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C13H16BF3O4 |
|---|---|
Poids moléculaire |
304.07 g/mol |
Nom IUPAC |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)18)19-13(15,16)17/h5-7,18H,1-4H3 |
Clé InChI |
SMCXBGGRFCUAMN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


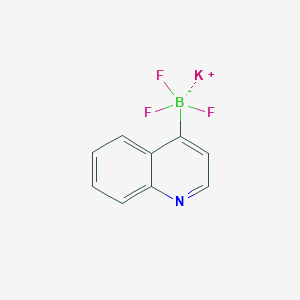
![{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride](/img/structure/B15298597.png)
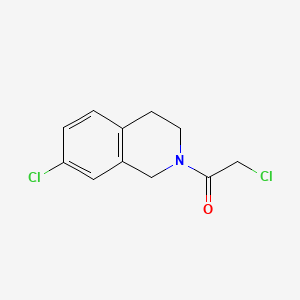
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
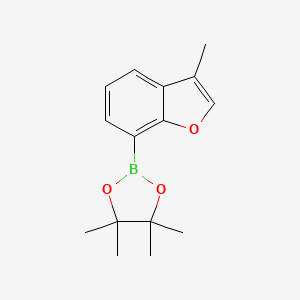
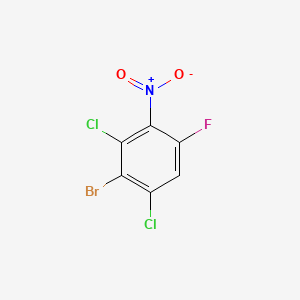
![2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile](/img/structure/B15298629.png)
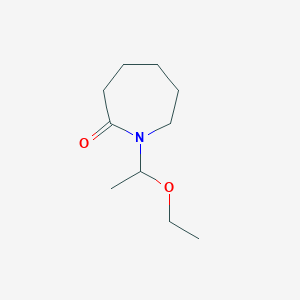
amino}-5-methylhexanoic acid](/img/structure/B15298640.png)
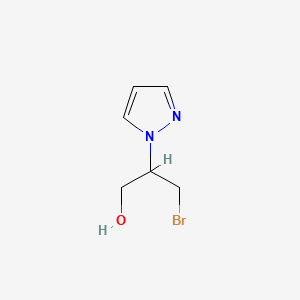

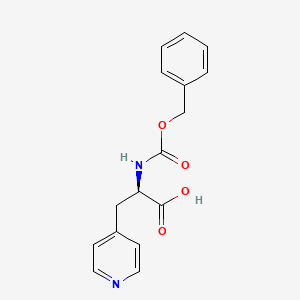
![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)

